1-(Aminomethyl)naphthalen-2-ol
Description
1-(Aminomethyl)naphthalen-2-ol (CAS 5386-23-2) is a naphthalene derivative featuring a hydroxyl group at position 2 and an aminomethyl (-CH₂NH₂) substituent at position 1. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of Mannich bases, Schiff bases, and coordination complexes. Its bifunctional groups (hydroxyl and aminomethyl) enable diverse reactivity, including hydrogen bonding and participation in condensation reactions.
Properties
IUPAC Name |
1-(aminomethyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,13H,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRCSIJBVBXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286957 | |
| Record name | 1-(Aminomethyl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5386-23-2 | |
| Record name | MLS000736640 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Aminomethyl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the Mannich reaction, where naphthalen-2-ol is reacted with formaldehyde and a primary or secondary amine. The reaction typically requires acidic conditions and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Mannich reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated naphthalenes.
Scientific Research Applications
Chemical Properties and Structure
1-(Aminomethyl)naphthalen-2-ol has a molecular weight of 173.21 g/mol . The IUPAC name for this compound is this compound . Its structure includes a naphthalene core, an aminomethyl group (-CH2NH2), and a hydroxyl group (-OH) . The presence of both amino and hydroxyl groups on the naphthalene ring makes it a versatile building block for various chemical syntheses.
Synthesis and Preparation
Information regarding the specific synthesis and preparation of this compound was not found in the provided search results.
Scientific Research Applications
This compound and its derivatives are used in various scientific research applications:
- As a Building Block: It serves as a crucial intermediate in synthesizing more complex organic molecules, due to the presence of both amine and hydroxyl functional groups which can be modified or reacted with other compounds.
- ** изучение биологической активности:** Similar compounds are studied for potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. The aminomethyl and hydroxyl groups can interact with biological targets, making it valuable in drug development.
- Pharmaceutical Research: It is investigated for potential use in developing new drugs for treating diseases such as cancer and diabetes.
Related Compounds and Comparative Analysis
Other related compounds with similar applications include:
- Chalcones: These are aromatic ketones with two phenyl rings and are known for diverse biological activities, often used as intermediates in synthesizing pharmaceuticals and agrochemicals.
- Flavonoids: These are structurally related to chalcones and possess antioxidant and anti-inflammatory properties.
- Curcumin: A natural compound with a similar structure known for its anti-inflammatory and anticancer activities.
Safety Information
- Signal Word: Warning
- Hazard Statements: H315, H319, H335
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs: Schiff Bases and Azo Derivatives
- 1-((Phenylimino)methyl)naphthalen-2-ol (Schiff base): This compound () replaces the aminomethyl group with an imine (-CH=N-) linkage. The absence of a primary amine reduces its basicity but enhances its ability to coordinate metals. For example, Pd(II) complexes of similar azo-naphthol derivatives exhibit square-planar geometries, as confirmed by X-ray crystallography and DFT/B3LYP optimizations .
- 1-((4-Methoxyphenylimino)methyl)naphthalen-2-ol (CAS 1036-14-2): The methoxy group at the para position of the phenyl ring increases electron density, altering solubility and UV-Vis absorption properties compared to the parent aminomethyl compound .
Key Difference: Schiff bases prioritize metal coordination and photophysical applications, whereas 1-(Aminomethyl)naphthalen-2-ol is more reactive in nucleophilic additions (e.g., Mannich reactions).
Mannich Bases and Bioactive Derivatives
- 3-((1H-Benzo[d]imidazol-1-yl)methyl)naphthalen-2-ol: This Mannich base () incorporates a benzimidazole moiety, enabling quorum-sensing inhibition in Pseudomonas aeruginosa. Its bioactivity surpasses simpler aminomethyl derivatives due to enhanced hydrophobic interactions with bacterial receptors .
Application Insight : Bulky substituents in Mannich bases improve pharmacological properties but may reduce solubility in aqueous media.
Betti Bases and Hydrogen-Bonding Effects
- 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol: A Betti base derivative () demonstrates intramolecular O–H···N hydrogen bonding, stabilizing a chair conformation in the piperidine ring. The dihedral angle between naphthalene and benzene rings (75.8°) contrasts with the planar structure of this compound, which lacks such steric hindrance .
Structural Impact : Hydrogen bonding in Betti bases enhances crystallinity but limits conformational flexibility compared to the target compound.
Fluorinated vs. Non-Fluorinated Analogs
- 1-((4-(Trifluoromethyl)phenyl)diazenyl)naphthalen-2-ol (SH-3): Fluorination at the para position () increases oxidative stress and DNA damage in HepG2 cells compared to the non-fluorinated analog SH-1. The -CF₃ group enhances electrophilicity, leading to stronger interactions with cellular targets .
Toxicity Note: Fluorinated derivatives exhibit higher bioactivity but pose greater environmental and health risks.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated using ChemDraw.
Biological Activity
1-(Aminomethyl)naphthalen-2-ol is an organic compound with a naphthalene structure that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound (CHNO) features a hydroxyl group and an aminomethyl substituent on the naphthalene ring. This unique structure enables it to interact with various biological targets, potentially leading to significant pharmacological effects.
Biological Activities
-
Antitumor Activity :
- Preliminary studies have shown that this compound exhibits notable antitumor properties. In vitro assays indicate that it can induce apoptosis in cancer cells by disrupting the cell cycle, particularly arresting cells in the S phase. For instance, a study demonstrated that treatment with this compound resulted in significant inhibition of cell growth in various cancer cell lines, including HepG2 and A549, with IC values ranging from 6.92 to 8.99 μM .
-
Antimicrobial Properties :
- The compound has also been evaluated for its antimicrobial activity. Its ability to disrupt microbial cell membranes makes it a candidate for further investigation as an antimicrobial agent. Research indicates that derivatives of naphthalene compounds often exhibit significant activity against a range of pathogens, suggesting that this compound may share similar properties.
-
Antioxidant Effects :
- The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress and related damage.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Cycle Arrest : It induces apoptosis by arresting the cell cycle at specific phases, particularly the S phase, which is critical for DNA synthesis and cellular replication.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it mitigates oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Enzyme Interaction : The compound may interact with various enzymes and receptors within biological systems, influencing key biochemical pathways essential for cellular function .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
Basic: What are the optimal synthetic routes for 1-(Aminomethyl)naphthalen-2-ol, and how is its structural conformation validated?
Methodological Answer:
The synthesis typically involves diazotization and coupling reactions. For example, analogous compounds like 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol are synthesized via arylation of acrolein, followed by diazo-coupling with 2-naphthol . Structural validation employs:
- Elemental analysis (e.g., C, H, N, S percentages matching calculated values) .
- Spectroscopic techniques : IR for hydroxyl/amine groups, NMR for tautomeric differentiation (azo vs. hydrazone forms), and mass spectrometry for molecular ion peaks .
Advanced: How can computational methods predict tautomeric stability and electronic properties?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling tautomerism and electronic behavior. For instance, Becke’s exchange-correlation functional ( ) improves accuracy in thermochemical properties by integrating exact exchange terms . Key steps:
- Optimize geometry for azo and hydrazone tautomers.
- Compare relative energies to determine dominant tautomer.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Basic: What analytical techniques are suitable for detecting metal complexes involving this compound?
Methodological Answer:
Voltammetry is highly effective. For example, a related naphthalen-2-ol derivative demonstrated Ni(II) detection at pH 7.0 in NaCl medium with a detection limit of 1.3×10⁻⁷ M . Methodology includes:
- Cyclic voltammetry to identify redox peaks.
- Calibration curves using standard Ni(II) solutions.
- Interference studies with competing ions (e.g., Co²⁺, Cu²⁺) to confirm selectivity .
Advanced: How to address selectivity challenges in metal ion sensing?
Methodological Answer:
Modify the ligand’s substituents to enhance metal-binding specificity. For instance, introducing electron-withdrawing groups (e.g., nitrobenzyl in ) improves Ni(II) selectivity over Co(II) by altering the ligand’s electron density . Validation steps:
- Test cross-reactivity using ICP-MS or AAS.
- Employ masking agents (e.g., EDTA for Fe³⁺) to suppress false signals.
- Validate via real-sample analysis (e.g., alloys, environmental matrices) .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) of analogous compounds (e.g., ):
- Use PPE : gloves, N95 masks, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation.
- First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced: How to design in vivo toxicity studies for derivatives of this compound?
Methodological Answer:
Follow ATSDR guidelines () for systematic assessment:
- Exposure routes : Oral, dermal, or inhalation (based on application).
- Endpoints : Monitor hepatic/renal function, hematological parameters, and carcinogenicity (Category 2 hazard per ).
- Dose-response : Use OECD guidelines for acute/chronic toxicity in rodent models .
Basic: How does tautomerism affect the compound’s analytical and biological activity?
Methodological Answer:
Tautomeric forms (azo vs. hydrazone) influence binding affinity and spectral properties. Differentiation methods include:
- UV-Vis spectroscopy : Shift in λmax due to conjugation changes.
- X-ray crystallography to resolve tautomeric structures .
Advanced: What experimental designs are used to evaluate antioxidant or antitumor activity?
Methodological Answer:
- Antioxidant assays : DPPH radical scavenging, SOD activity in models like Drosophila melanogaster ().
- Dosing : 5-day exposure at varying concentrations (e.g., 10–100 µM).
- Controls : Include untreated and positive controls (e.g., ascorbic acid) .
- Antitumor screening : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer). Structure-activity relationship (SAR) studies guide derivatization (e.g., furan-2-yl substitutions in ) .
Basic: How to optimize solubility for biological applications?
Methodological Answer:
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol HCl in ).
- Co-solvents : Use ethanol/water mixtures (50% v/v) as in voltammetric studies .
Advanced: What strategies improve fluorescence-based sensing using naphthalen-2-ol derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
